molecular formula C13H21N3O2 B5505756 (3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol

(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol

Cat. No.: B5505756
M. Wt: 251.32 g/mol
InChI Key: XPXNYRJHAUGHJG-WCQYABFASA-N
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Description

(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the pyrimidinyl group via nucleophilic substitution or coupling reactions.

    Step 3: Stereoselective reduction to achieve the desired (3S,4R) configuration.

    Step 4: Functional group modifications to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of pyrimidinyl group to amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidinyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-methyl-1-(5-methylpyrimidin-4-yl)piperidine-3,4-diol
  • (3S,4R)-4-methyl-1-(5-ethylpyrimidin-4-yl)piperidine-3,4-diol

Uniqueness

(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol is unique due to its specific stereochemistry and the presence of the propan-2-yl group on the pyrimidinyl ring. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-9(2)10-6-14-8-15-12(10)16-5-4-13(3,18)11(17)7-16/h6,8-9,11,17-18H,4-5,7H2,1-3H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXNYRJHAUGHJG-WCQYABFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN=C1N2CCC(C(C2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CN=CN=C1N2CC[C@@]([C@H](C2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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